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Compound of Interest

Compound Name: 4-Butylaniline

Cat. No.: B089568

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
butylaniline, a key intermediate in the synthesis of various organic compounds, including dyes
and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data
acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data for 4-butylaniline, facilitating easy
reference and comparison.

Table 1: '"H NMR Spectral Data of 4-Butylaniline
Solvent: CDCIs, Frequency: 300 MHz
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
6.95 d 2H 8 Ar-H
6.59 d 2H 8 Ar-H
3.48 brs 2H - -NH2
2.48 t 2H 6 Ar-CHz-
1.53 q 2H 6 -CH2-CHa-
1.32 h 2H 6 -CH2-CHs
0.90 t 3H 6 -CHs

Source: Transtutors[1]

Table 2: *C NMR Spectral Data of 4-Butylaniline

Solvent: CDCls, Frequency: 75.43 MHz

Chemical Shift (8) ppm Assighment
144 Ar-C (C-NHz)
133 Ar-C (C-Butyl)
129 Ar-CH

115 Ar-CH

35 Ar-CHz-

34 -CH2-CH:-

22 -CH2-CHs

14 -CHs

Source: Transtutors[1]
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Table 3: Mass Spectrometry (MS) Data for 4-Butylaniline

lonization Method: Electron lonization (EI)

miz Relative Intensity (%) Proposed Fragment
149 20 [M]* (Molecular lon)
107 24.10 [M - CsHe]*

106 99.99 [M - C3H7]* (Base Peak)
77 6.20 [CeHs]*

150 4.20 [M+1]*

Source: PubChem|[2]

Table 4: Predicted Infrared (IR) Absorption Bands for 4-

Butylaniline

Wavenumber . . . .
Intensity Vibration Functional Group

(cm™)
3400-3250 Medium N-H Stretch Primary Amine
3100-3000 Strong C-H Stretch Aromatic
3000-2850 Medium C-H Stretch Alkane
1650-1580 Medium N-H Bend Primary Amine
1600-1475 Medium-Strong C-C Stretch (in-ring) Aromatic
1335-1250 Strong C-N Stretch Aromatic Amine

Note: These are predicted values based on characteristic IR absorption tables.[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 4-butylaniline.
Instrumentation: 300 MHz NMR Spectrometer.
Procedure:
e Sample Preparation:
o Weigh approximately 10-20 mg of 4-butylaniline for *H NMR and 50-100 mg for 33C NMR.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) in a clean,
dry NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
o Cap the NMR tube and gently invert to ensure a homogenous solution.
¢ Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o Set the appropriate acquisition parameters for both *H and 3C NMR, including pulse
width, acquisition time, and number of scans.

o Data Acquisition:
o Acquire the Free Induction Decay (FID) for both *H and 13C nuclei.

o For 3C NMR, a larger number of scans is typically required to achieve an adequate signal-

to-noise ratio.

» Data Processing:
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[e]

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

o

Phase the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

[¢]

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

[e]

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei in the 4-butylaniline molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-butylaniline using Fourier Transform
Infrared (FTIR) spectroscopy.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
e Background Spectrum:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

o Record a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum to remove interference from atmospheric CO2z and water vapor.

e Sample Analysis:

o Place a small drop of liquid 4-butylaniline directly onto the center of the ATR crystal,
ensuring complete coverage of the crystal surface.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

o Data Processing and Interpretation:
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o The software will automatically subtract the background spectrum from the sample
spectrum to generate the final IR spectrum.

o Identify the characteristic absorption bands (peaks) in the spectrum.

o Correlate the wavenumbers of these bands to specific functional groups and bond
vibrations using standard IR correlation charts.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-butylaniline.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Procedure:

e Sample Preparation:

o Prepare a dilute solution of 4-butylaniline in a volatile organic solvent (e.g.,
dichloromethane or methanol).

e GC Separation:

o

Inject a small volume (typically 1 pL) of the sample solution into the GC inlet.

o The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary
column.

o The column separates the components of the sample based on their boiling points and
interactions with the stationary phase. For 4-butylaniline, a standard non-polar or
moderately polar column is suitable.

o Atemperature program is used to ramp the oven temperature to ensure efficient
separation and elution of the analyte.

e MS Analysis:
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o As 4-butylaniline elutes from the GC column, it enters the ion source of the mass
spectrometer.

o lonization: The molecules are bombarded with a high-energy electron beam (typically 70
eV) in a process called Electron lonization (EIl). This causes the molecules to lose an
electron, forming a positively charged molecular ion ([M]*), and also induces
fragmentation.

o Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their
mass-to-charge ratio (m/z).

o Detection: An electron multiplier detects the separated ions, and the signal is amplified
and recorded.

o Data Interpretation:

[e]

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

o The peak with the highest m/z value often corresponds to the molecular ion, which
provides the molecular weight of the compound.

o The most intense peak in the spectrum is called the base peak.

o The fragmentation pattern provides valuable information about the structure of the
molecule. The difference in mass between the molecular ion and the fragment ions
corresponds to the loss of neutral fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 4-butylaniline.
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Caption: Workflow for the spectral analysis of 4-butylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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